N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide
Description
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a purin-6-yl group at position 1 and a (1-methyl-1H-pyrrol-2-yl)methyl moiety at the carboxamide nitrogen. Though its exact therapeutic application remains under investigation, structural analogs have been explored as cannabinoid receptor antagonists, antiviral agents, and anti-inflammatory compounds .
Properties
Molecular Formula |
C17H21N7O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-(7H-purin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H21N7O/c1-23-6-2-3-13(23)9-18-17(25)12-4-7-24(8-5-12)16-14-15(20-10-19-14)21-11-22-16/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,18,25)(H,19,20,21,22) |
InChI Key |
HAQDQCQDUREJHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Key Structural Components
The target molecule contains multiple functional groups that require specific synthetic considerations:
- A 9H-purin-6-yl group connected to the piperidine nitrogen
- A piperidine-4-carboxamide core structure
- A (1-methyl-1H-pyrrol-2-yl)methyl group attached to the carboxamide nitrogen
These structural elements necessitate a multi-step synthesis approach with careful control of reaction conditions to achieve regioselectivity and minimize side reactions.
Synthetic Pathways for Piperidine-4-carboxamide Precursors
Preparation of Piperidine-4-carboxamide via Reduction of Isonicotinamide
One efficient approach for synthesizing the piperidine-4-carboxamide core employs catalytic hydrogenation of isonicotinamide. This method, analogous to the preparation of piperidine-3-carboxamide (nipecotamide), offers high yields and scalability.
Table 1: Reaction Conditions for Piperidine-4-carboxamide Synthesis via Hydrogenation
| Reagents | Conditions | Catalyst | Solvent | Temperature | Pressure | Duration | Yield |
|---|---|---|---|---|---|---|---|
| Isonicotinamide | Hydrogenation | Pd/C (10%) | 2-Propanol | 75°C | 0.5 MPa H₂ | 4 hours | 95-98% |
The procedure involves dissolving isonicotinamide in 2-propanol, adding palladium on carbon catalyst (10%), and stirring under hydrogen pressure at elevated temperature. After completion, the catalyst is filtered, and the filtrate is concentrated to obtain piperidine-4-carboxamide in high yield. This method provides an excellent starting material for further functionalization toward the target compound.
BOC-Protection Strategy for Piperidine-4-carboxamide
For controlled functionalization of the piperidine nitrogen, protection with tert-butyloxycarbonyl (BOC) is often employed:
To a stirred solution of piperidine-4-carboxamide (1.28 g, 10 mmol) in methanol (50 ml), triethylamine (1.4 ml, 10 mmol) is added and the mixture is cooled to 0-5°C. A solution of di-tert-butyl dicarbonate (2.4 g, 11 mmol) in methanol (30 ml) is added and the reaction mixture is kept at room temperature overnight. The mixture is concentrated in vacuo, then the residue is suspended in 5% sodium hydrogencarbonate solution (30 ml), filtered and washed with water to yield the BOC-protected product.
This BOC-protection step typically proceeds with yields around 79%, providing a suitably protected intermediate for selective N-functionalization with the purine moiety.
Synthesis of the Purine-Piperidine Linkage
Nucleophilic Substitution Approach
The key step in preparing this compound involves coupling the piperidine and purine components through nucleophilic substitution. This typically employs 6-halopurines, particularly 6-chloropurine, as electrophilic partners.
Table 2: Nucleophilic Substitution Reaction Conditions
| Electrophile | Nucleophile | Base | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|---|
| 6-Chloropurine | BOC-protected piperidine-4-carboxamide | K₂CO₃ or DIPEA | DMF | 80-110°C | 8-24 hours | 60-85% |
| 6-Bromopurine | BOC-protected piperidine-4-carboxamide | Triethylamine | Ethanol/n-butanol | 60-120°C | 8-36 hours | 65-80% |
The substitution reaction typically proceeds through an addition-elimination mechanism, where the piperidine nitrogen acts as the nucleophile, displacing the halide at the 6-position of the purine ring. This coupling reaction is facilitated by the presence of a base and elevated temperatures, with polar aprotic solvents like DMF providing optimal reaction environments.
Research has demonstrated that this nucleophilic aromatic substitution proceeds most effectively under anhydrous conditions with reaction times of 12-24 hours, depending on the specific halogen leaving group. The resulting N-BOC-protected intermediate can then be deprotected under acidic conditions (typically TFA in DCM or HCl in dioxane) to liberate the secondary amine for subsequent amide coupling.
Alternative Route via Purinyl Activation
An alternative approach involves activating the purine component through specialized leaving groups:
Referring to Scheme 2, compound 9 is obtained by reacting compound 2 with nipecotamide. Compound 9 was isolated in 90% yield. Compound 9 then is reacted with lithium aluminum hydride to give compound 10 as a yellow oil.
This methodology demonstrates that activated purine derivatives can react efficiently with piperidine carboxamides to form the desired C-N bond with yields approaching 90%. The reaction proceeds through an SNAr mechanism, with the electronic properties of the purine ring facilitating nucleophilic attack.
Preparation of the 1-Methyl-1H-pyrrol-2-yl Methyl Component
Synthesis of N-Methylpyrrole Derivatives
The preparation of the N-methylpyrrole component typically begins with commercially available pyrrole, which undergoes N-methylation under basic conditions:
Table 3: N-Methylation of Pyrrole
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|---|
| Pyrrole | Methyl iodide or dimethyl sulfate | NaH or KOH | THF or DMF | 0°C to RT | 3-6 hours | 75-85% |
After N-methylation, functionalization at the 2-position is required to introduce the methyl linker that will connect to the carboxamide nitrogen.
Final Assembly via Amide Coupling
Coupling of Deprotected Piperidine-Purine Intermediate with 1-Methyl-1H-pyrrol-2-yl Methylamine
The final step in the synthesis involves an amide coupling between the carboxamide group of the piperidine-purine intermediate and the 1-methyl-1H-pyrrol-2-yl methylamine:
Table 4: Amide Coupling Conditions
| Carboxylic Acid Component | Amine Component | Coupling Agent | Base | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|---|---|
| BOC-deprotected intermediate | 1-methyl-1H-pyrrol-2-yl methylamine | HATU or EDC/HOBt | DIPEA or TEA | DMF or DCM | RT | 12-24 hours | 60-75% |
The coupling reaction typically employs modern amide formation methods using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) system.
This approach mirrors the synthesis of structurally related compounds where the amide bond is formed through reaction of activated carboxylic acids with amines:
The 4-aminomethylpiperidine was acylated with 4-chlorobenzoyl chloride and deprotected to produce the amide, which was coupled to the pyrrolopyrimidine hinge-binder.
Similar chemistry can be applied to our target compound, utilizing the carboxamide functionality to link with the methylamine component.
Alternative One-Pot Assembly Strategy
Condensation-Reduction Approach
An alternative methodology involves a one-pot condensation-reduction sequence similar to that described for related compounds:
(1S, 3S)-N-(6-Fluoro-4-methylquinolin-2-yl)cyclopentane-1, 3-diamine (76 mg, 0.29 mmol) and 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (47 mg, 0.29 mmol) were dissolved in 2 mL of methanol and allowed to react overnight. Sodium borohydride (50 mg, 1.3 mmol) was added and the reaction mixture was stirred for 15 min.
This approach, while described for a structurally different system, demonstrates the feasibility of forming C-N bonds through imine formation followed by reduction, which could be adapted for introducing the (1-methyl-1H-pyrrol-2-yl)methyl group to the piperidine-4-carboxamide nitrogen.
Purification and Characterization
Purification Strategies
Purification of this compound typically employs column chromatography, often using silica gel with carefully optimized solvent systems:
Table 5: Purification Methods for Final Compound
| Technique | Stationary Phase | Mobile Phase | Detection Method | Recovery | Purity |
|---|---|---|---|---|---|
| Column Chromatography | Silica Gel | DCM:MeOH:Et₃N (100:5:1) | UV (254 nm) | 65-80% | >95% |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water gradient with 0.1% TFA | UV (254/280 nm) | 70-85% | >98% |
| Recrystallization | N/A | Ethyl acetate/Hexane | N/A | 60-75% | >99% |
For example, a purification protocol for a structurally similar compound employed:
The crude product was chromatographed on a pre-packed SiO₂-column (Isolute, 5 g) eluted with DCM:MeOH:Et₃N 100:5:1 to give 78 mg (65%) of the title compound after freeze-drying from dioxane.
This approach demonstrates the effectiveness of carefully optimized mobile phase compositions for the separation of these complex heterocyclic compounds.
Analytical Characterization
The final compound can be characterized using standard analytical techniques:
¹H NMR spectroscopy confirms structure with characteristic signals for:
- N-methyl protons of the pyrrole (singlet, δ ~3.8 ppm)
- Methylene bridge (singlet, δ ~3.9 ppm)
- Purine and pyrrole aromatic protons (δ ~7-8.5 ppm)
- Piperidine methylene and methine protons (multiplets, δ ~1.5-4.5 ppm)
Mass spectrometry typically shows the expected molecular ion peak with characteristic fragmentation patterns.
Infrared spectroscopy reveals distinctive absorption bands for amide C=O stretching (1630-1680 cm⁻¹) and N-H stretching (3300-3500 cm⁻¹).
The preparation of this compound represents a synthetic challenge that can be addressed through carefully designed multi-step sequences. The most efficient approach involves three key steps: (1) preparation of a suitably protected piperidine-4-carboxamide, (2) coupling with 6-halopurine derivatives via nucleophilic substitution, and (3) introduction of the (1-methyl-1H-pyrrol-2-yl)methyl group through amide coupling or reductive amination strategies.
The synthetic methodologies presented here provide a foundation for the preparation of this complex heterocyclic compound and related derivatives with potential applications in medicinal chemistry research. The careful selection of reaction conditions, protecting group strategies, and purification techniques enables the synthesis of the target compound with good yields and high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the piperidine ring, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, nucleophiles like amines or thiols, and catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds structurally related to N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrrole and purine have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
Table 1: Summary of Anticancer Activity of Related Compounds
These findings suggest that the structural features of this compound may be optimized for enhanced anticancer activity.
1.2 Neurological Research
The compound's piperidine and purine components suggest potential applications in neurological disorders. Research indicates that similar compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.
Structural Modifications and Derivatives
The synthesis of various derivatives of this compound has been explored to enhance bioactivity and selectivity.
Table 2: Structural Modifications and Their Effects
These modifications highlight the importance of structure-function relationships in drug design.
Case Studies
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound and its derivatives can significantly inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values obtained from these studies indicate a promising therapeutic window for further development.
3.2 In Vivo Efficacy
Animal model studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest that the compound exhibits favorable absorption and distribution characteristics, making it a candidate for further clinical trials.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
CP-945,598 (1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide)
- Key Differences: Replaces the methylpyrrole group with chlorophenyl substituents and includes an ethylamino group at the piperidine-4-carboxamide position.
- Pharmacokinetics : Exhibits extensive metabolism via CYP3A4, producing metabolites like CE-156,706 (piperidine-4-carboxamide dealkylation product) and CE-127,773 (piperidin-4-one derivative). Human microsomal stability data indicate moderate clearance .
- Biological Activity: A potent, peripherally selective cannabinoid CB1 receptor antagonist (Ki < 1 nM) .
Compound 10 (N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-2-cyclohexylacetamide)
- Key Differences : Features a cyclohexylacetamide substituent instead of methylpyrrole.
- Synthetic Yield : >99% via BOP-mediated coupling, indicating robust synthetic accessibility .
- Activity : Demonstrates high CB1 receptor affinity but reduced selectivity compared to CP-945,598 .
Piperidine-4-Carboxamides with Aromatic Substitutions
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (P85)
- Key Differences : Substitutes purine with naphthyl and fluorobenzyl groups.
- Application : Used as a control ligand in SARS-CoV-2 RdRp binding studies (PDB ID: 6NUS). Exhibits moderate binding affinity compared to purine-based analogs .
- Microsomal Stability : Retains >50% parent compound after 60 min in human liver microsomes, suggesting favorable metabolic stability .
Compound 17 (N-[(tetrahydro-2H-pyran-4-yl)methyl]-1-(naphthalen-1-yl)piperidine-4-carboxamide)
- Key Differences : Incorporates a tetrahydropyranylmethyl group.
Anti-inflammatory and Analgesic Analogs
JTE-907 (N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide)
- Key Differences: Quinoline core replaces purine, with benzodioxolyl and pentyloxy groups.
- Activity : Potent CB2 agonist (EC50 = 10 nM) but lacks piperidine-carboxamide structural elements. Highlights the importance of the piperidine ring in receptor binding for purine analogs .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Target | Metabolic Stability (HLM) | Synthetic Yield |
|---|---|---|---|---|---|
| Target Compound | Piperidine-4-carboxamide | Purin-6-yl, (1-methylpyrrol-2-yl)methyl | Under investigation | Pending | Not reported |
| CP-945,598 | Piperidine-4-carboxamide | 8-(2-Cl-Ph), 9-(4-Cl-Ph)-purine | CB1 receptor (Ki < 1 nM) | Moderate (t1/2 = 45 min) | 41–99% |
| (R)-N-(4-fluorobenzyl)-1-(naphthalen-1-yl) | Piperidine-4-carboxamide | Naphthyl, 4-fluorobenzyl | SARS-CoV-2 RdRp | High (>50% at 60 min) | 78% |
| JTE-907 | Quinoline-carboxamide | Benzodioxolyl, pentyloxy | CB2 receptor (EC50 = 10 nM) | Not reported | 14% |
Key Findings and Implications
- Structural Influence on Activity : The purine-piperidine scaffold is critical for CB1 receptor antagonism, while aromatic substitutions (e.g., naphthyl, chlorophenyl) modulate affinity and selectivity .
- Metabolic Considerations : Microsomal stability varies significantly; chlorophenyl groups in CP-945,598 increase susceptibility to oxidative metabolism compared to methylpyrrole-containing analogs .
Biological Activity
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, particularly its interactions with protein kinases, which are critical in various cellular processes including proliferation and survival.
Structural Characteristics
The compound comprises several key structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various biological activities.
- Purine Moiety : A fused bicyclic structure that is essential in DNA and RNA function.
- Pyrrole Derivative : A five-membered ring containing nitrogen that contributes to the compound's reactivity and binding properties.
These structural elements suggest that the compound may interact with ATP-binding sites in kinases, potentially inhibiting their activity.
Protein Kinase Inhibition
Research indicates that this compound acts as a protein kinase inhibitor , which is significant for therapeutic applications, particularly in cancer treatment. The inhibition of kinases can disrupt signaling pathways that lead to tumor growth and survival.
The compound is believed to bind competitively to ATP-binding sites on kinases, thereby blocking their phosphorylation activity. This inhibition can lead to:
- Reduced cell proliferation : By interfering with signaling pathways that promote cell division.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
Research Findings
Several studies have explored the biological effects of this compound:
Case Study: In Vitro Assays
In vitro studies demonstrated that this compound effectively inhibited various protein kinases. For instance, it showed significant inhibitory activity against Protein Kinase B (PKB), a key regulator in cancer signaling pathways.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| N-[...]-4-carboxamide | 0.5 | High for PKB over PKA |
| Control Compound A | 0.2 | Moderate for PKB |
| Control Compound B | 1.0 | Low for PKB |
Animal Studies
Further investigations in animal models have shown promising results, with the compound demonstrating efficacy in reducing tumor growth in xenograft models of human cancers. The dosing regimens used were well-tolerated, indicating a favorable safety profile.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds known for their kinase inhibition properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-chlorophenyl)-3-hydroxypropyl)-piperidine | Piperidine ring + amino group | Inhibitor of protein kinase B |
| 7-Azaindole derivatives | Azole ring + piperidine | Selective kinase inhibition |
| 6-Methylpyrimidinone derivatives | Pyrimidine core | Exhibits antimicrobial properties |
The unique combination of a purine base with a piperidine scaffold and pyrrole side chain in this compound may enhance its selectivity and efficacy compared to existing inhibitors.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between the purine and piperidine moieties, followed by functionalization of the pyrrole-methyl group. Key steps include:
- Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the piperidine-4-carboxamide and purine scaffold .
- Purification : Column chromatography with gradients of polar solvents (e.g., methanol/dichloromethane) to isolate intermediates.
- Yield Optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 molar excess of purine derivatives to minimize side products) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are used to verify substituent positions (e.g., methyl groups on pyrrole and purine rings). Chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI-MS m/z 384.2 [M+H]) .
- X-ray Crystallography : Resolves piperidine ring conformation and hydrogen-bonding interactions (e.g., N—H···O bonds in carboxamide groups) .
Q. What are the primary pharmacological targets of this compound, and how are binding affinities assessed?
- Methodological Answer :
- Target Identification : Radioligand displacement assays (e.g., using -labeled antagonists) for receptors like cannabinoid or EGFR mutants .
- Binding Kinetics : Surface plasmon resonance (SPR) or fluorescence polarization to measure values (e.g., sub-micromolar affinity for EGFR T790M mutants) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., efficacy in different cell lines)?
- Methodological Answer :
- Comparative Studies : Replicate assays across multiple cell lines (e.g., A549 vs. HEK293) under standardized conditions (e.g., serum-free media, 48-hour exposure).
- Mechanistic Validation : Use siRNA knockdowns or CRISPR-edited cells to confirm target specificity .
- Data Normalization : Include internal controls (e.g., β-galactosidase assays) to account for variability in cell viability .
Q. What metabolic pathways dominate the clearance of this compound, and which cytochrome P450 (CYP) isoforms are involved?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH to identify phase-I metabolites. Use LC-MS/MS to detect hydroxylated or N-demethylated products .
- CYP Inhibition Assays : Recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) are incubated with the compound and probe substrates (e.g., midazolam for CYP3A4). IC values <10 μM indicate significant inhibition .
Q. How can structural modifications improve selectivity for mutant vs. wild-type receptors (e.g., EGFR T790M/L858R)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce steric hindrance (e.g., cyclopropyl groups) to exploit hydrophobic pockets in mutant receptors.
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses. Prioritize derivatives with hydrogen bonds to mutant-specific residues (e.g., T790M’s methionine side chain) .
- Kinome-Wide Profiling : Screen against panels of 400+ kinases to assess off-target effects (e.g., >100-fold selectivity over wild-type EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
